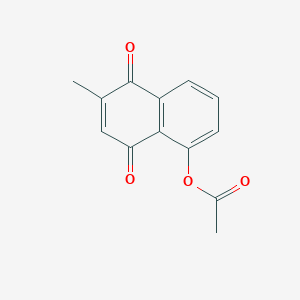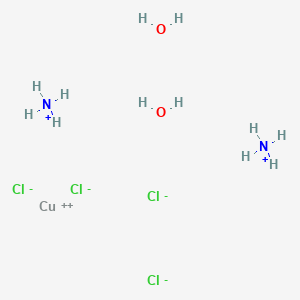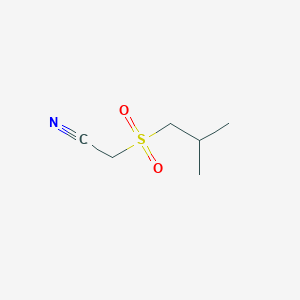
3-(2,2-Difluoroethoxy)iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethoxy)iodobenzene is an organic compound with the molecular formula C8H7F2IO It consists of a benzene ring substituted with an iodine atom and a 2,2-difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)iodobenzene typically involves the reaction of iodobenzene with 2,2-difluoroethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido- or cyano-substituted benzene derivatives.
Oxidation Reactions: Products include iodo-substituted benzoic acids or phenols.
Coupling Reactions: Products include biaryl compounds or alkynyl-substituted benzenes.
Scientific Research Applications
3-(2,2-Difluoroethoxy)iodobenzene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the development of drugs with specific therapeutic targets.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)iodobenzene involves its reactivity due to the presence of the iodine atom and the difluoroethoxy group. The iodine atom can participate in various substitution and coupling reactions, while the difluoroethoxy group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler analog with only an iodine atom substituted on the benzene ring.
2,2-Difluoroethoxybenzene: A compound with a difluoroethoxy group but without the iodine substitution.
Fluorobenzene: A benzene ring substituted with a fluorine atom.
Uniqueness
3-(2,2-Difluoroethoxy)iodobenzene is unique due to the presence of both the iodine atom and the difluoroethoxy group. This combination imparts distinct reactivity and electronic properties, making it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C8H7F2IO |
|---|---|
Molecular Weight |
284.04 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-3-iodobenzene |
InChI |
InChI=1S/C8H7F2IO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5H2 |
InChI Key |
CMWQVBGLMIYJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


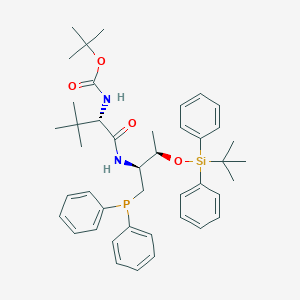
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
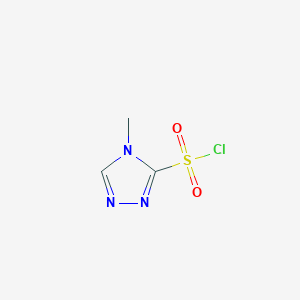
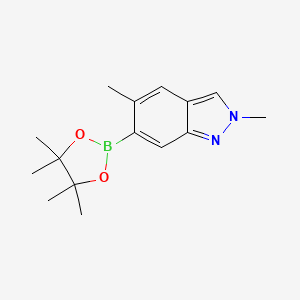
![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
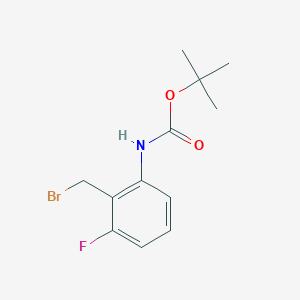
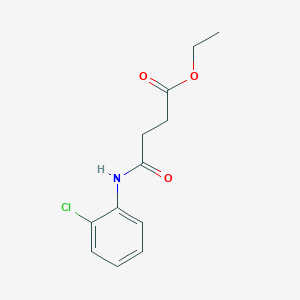
![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)
